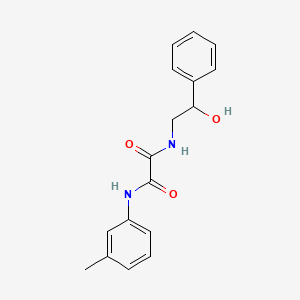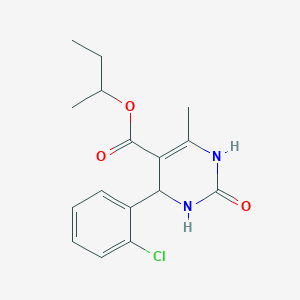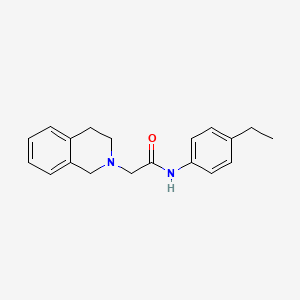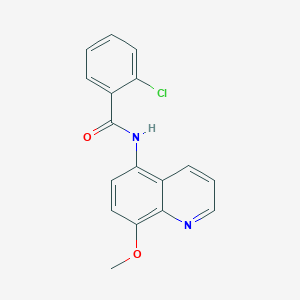
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, also known as HPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C18H22N2O2. HPE has shown promising results in various research studies due to its unique properties and mechanisms of action.
作用机制
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its effects through various mechanisms of action. It has been shown to act as an antioxidant, which helps protect cells from oxidative damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to modulate the activity of various enzymes and receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have anti-apoptotic effects, which can help prevent cell death.
实验室实验的优点和局限性
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research studies. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the use of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in cancer therapy. More research is needed to determine the mechanisms by which N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its anti-tumor effects and to identify potential targets for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, particularly in humans.
合成方法
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-2-phenylethylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide.
科学研究应用
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied in various scientific fields, including pharmacology, neurology, and oncology. In pharmacology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's disease. In neurology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have neuroprotective properties and can help prevent neuronal damage caused by oxidative stress. In oncology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-9-14(10-12)19-17(22)16(21)18-11-15(20)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKOMHXHBTNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6230997 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5147129.png)
![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)



![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)


![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)